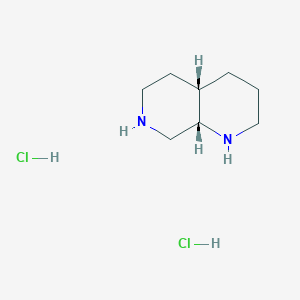

cis-Decahydro-1,7-naphthyridine dihydrochloride

Descripción general

Descripción

cis-Decahydro-1,7-naphthyridine dihydrochloride: is a chemical compound with the molecular formula C8H17ClN2 and a molecular weight of 176.69 g/mol . It is a derivative of naphthyridine, a bicyclic compound containing nitrogen atoms in its structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-Decahydro-1,7-naphthyridine dihydrochloride typically involves the hydrogenation of 1,7-naphthyridine under specific conditions. The hydrogenation process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under a hydrogen atmosphere. The reaction is usually conducted at elevated temperatures and pressures to ensure complete hydrogenation of the naphthyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve high yields and purity of the final product. The reaction conditions are optimized to ensure the safety and efficiency of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

cis -Decahydro-1,7-naphthyridine dihydrochloride undergoes oxidation to form unsaturated or functionalized naphthyridine derivatives. Key reagents and outcomes include:

| Reagent | Conditions | Product | Key Features |

|---|---|---|---|

| KMnO₄ (acidic/basic) | Aqueous, 60–80°C | 1,7-Naphthyridine derivatives with ketone groups | Selective α-C oxidation |

| CrO₃ (chromium trioxide) | Acidic (H₂SO₄), room temp | Partially dehydrogenated naphthyridines | Forms stable intermediates for further functionalization |

Mechanistic Insight : Oxidation typically targets the α-carbon adjacent to nitrogen, forming ketones or introducing double bonds. The dihydrochloride group stabilizes transition states, favoring regioselectivity.

Reduction Reactions

Further hydrogenation or reductive modifications are achievable under controlled conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd/C | 50–100 psi, 60–100°C | Perhydro derivatives (fully saturated analogs) | Retains cis stereochemistry |

| NaBH₄ (with NiCl₂) | Ethanol, reflux | Secondary amine derivatives | Mild conditions preserve ring integrity |

Industrial Relevance : Catalytic hydrogenation scales efficiently for bulk production, though acid media may lead to isomerization .

Substitution Reactions

The compound participates in nucleophilic substitution and alkylation:

| Reagent | Conditions | Product | Functionalization |

|---|---|---|---|

| Halogens (Cl₂, Br₂) | Polar solvents, 0–25°C | Halo-decahydro-1,7-naphthyridines | Introduces halogens at β-positions |

| Alkyl halides (R-X) | K₂CO₃, DMF, 80°C | N-Alkylated derivatives | Enhances lipophilicity for drug design |

Case Study : Ethylation with 1-bromooctane under basic conditions yields N-alkylated products used as intermediates in antitumor agent synthesis .

Comparative Reactivity with Analogues

The dihydrochloride group distinctively influences reactivity compared to similar compounds:

| Compound | Oxidation Susceptibility | Reduction Stability | Substitution Sites |

|---|---|---|---|

| Decahydro-1,7-naphthyridine | Moderate | High | Limited to N-sites |

| 1,7-Naphthyridine (unsaturated) | High | Low | Multiple ring positions |

| cis -Decahydro-1,7-naphthyridine dihydrochloride | Low (due to Cl⁻ stabilization) | Moderate | N- and β-C sites |

Structural Impact : The cis configuration and Cl⁻ counterions hinder ring distortion during reactions, enhancing selectivity .

Mechanistic Pathways

Reactivity is governed by:

-

Electronic Effects : Protonation at nitrogen increases electrophilicity at adjacent carbons.

-

Steric Factors : Cis ring junctures restrict access to certain reaction sites, favoring axial attack in substitutions.

-

Salt Stability : The dihydrochloride form reduces side reactions (e.g., hydrolysis) in polar solvents.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

cis-Decahydro-1,7-naphthyridine dihydrochloride is primarily studied for its pharmacological activities:

- Anticancer Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer effects. For example, studies have shown that these compounds can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) by activating caspases and inhibiting XIAP (X-linked inhibitor of apoptosis protein) .

- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : In vitro studies suggest that naphthyridine derivatives can inhibit nitric oxide production in macrophage cell lines, indicating potential therapeutic uses in inflammatory diseases .

Biological Research

The interactions of this compound with biological targets are a significant area of interest:

- Neuroprotective Effects : Compounds from the naphthyridine family have shown potential neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease therapies .

- Mechanism of Action : The pharmacological effects are attributed to interactions with specific molecular targets that modulate various biological pathways. For instance, certain derivatives may inhibit enzymes involved in cancer proliferation or modulate immune responses .

Materials Science Applications

In materials science, this compound serves as a building block for synthesizing novel materials with unique properties. Its structural characteristics allow for the development of advanced materials used in various applications such as sensors and organic light-emitting diodes (OLEDs) .

Case Studies

Several studies have documented the efficacy of this compound:

- Anticancer Study : A study evaluated the compound's efficacy against various human cancer cell lines. Results indicated significant apoptotic activity mediated through specific molecular pathways.

- Antimicrobial Study : Research highlighted the compound's effectiveness against a range of pathogens, demonstrating its potential as a new antimicrobial agent.

- Neuroprotection Study : Investigations into the neuroprotective effects revealed that naphthyridine derivatives could reduce oxidative stress and improve neuronal survival in models of neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of cis-Decahydro-1,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

Decahydro-1,7-naphthyridine: A similar compound without the dihydrochloride group.

1,7-Naphthyridine: The parent compound from which cis-Decahydro-1,7-naphthyridine dihydrochloride is derived.

Other naphthyridine derivatives: Compounds with similar bicyclic structures but different functional groups.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Actividad Biológica

cis-Decahydro-1,7-naphthyridine dihydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

- IUPAC Name : (4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-Decahydro-1,7-naphthyridine dihydrochloride

- Molecular Formula : C₈H₁₈Cl₂N₂

- CAS Number : 1404365-05-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions often result in modulation of enzyme activity and receptor function, leading to diverse pharmacological effects.

Target Interactions

- Enzymatic Inhibition : This compound has been shown to inhibit specific enzymes involved in key metabolic pathways.

- Receptor Modulation : It can bind to receptors that regulate neurotransmitter release and other signaling pathways.

Anticancer Properties

Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer activities. For instance:

- Cytotoxicity Studies : In vitro studies demonstrated that naphthyridine derivatives induce apoptosis in various cancer cell lines including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) with IC₅₀ values ranging from 19.34 µM to 30.13 µM .

- Mechanism of Action : The observed cytotoxic effects are often linked to p53-independent pathways that lead to cell cycle arrest .

Antimicrobial Activity

Naphthyridine derivatives have shown promising antimicrobial properties:

- Inhibition Studies : Compounds have been tested against a range of bacteria and fungi, demonstrating effective inhibition at low concentrations .

Neurological Effects

Some studies suggest potential psychotropic effects:

- Neuroprotective Properties : Certain naphthyridine compounds exhibit neuroprotective effects in models of neurodegeneration .

Case Studies

| Study | Findings | Cell Lines Tested | IC₅₀ Values |

|---|---|---|---|

| Dyshlovoy et al. (2021) | Significant anticancer potency in naphthyridine derivatives | THP-1, HeLa, MDA-MB-231 | 19.34 - 30.13 µM |

| PMC11643519 (2024) | Allosteric inhibition of HCV NS5B polymerase | Cell-based assays | 21 - 31 nM |

Applications in Medicinal Chemistry

The compound has been explored for various applications:

- Drug Development : As a precursor for synthesizing novel pharmaceuticals targeting cancer and infectious diseases.

- Chemical Synthesis : Used as a building block in the synthesis of complex organic molecules .

Propiedades

IUPAC Name |

(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h7-10H,1-6H2;2*1H/t7-,8+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSNCSYUPOFJAI-OXOJUWDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCNCC2NC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CCNC[C@H]2NC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.